molecular formula C10H8F3N3O2 B2689596 3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine CAS No. 2453323-50-5

3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine

Cat. No.: B2689596
CAS No.: 2453323-50-5
M. Wt: 259.188
InChI Key: CAOUXLILGZEOBS-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound, identified by its CAS number 2453323-50-5, has a molecular formula of C10H8F3N3O2 and a molecular weight of 259.19 g/mol

Preparation Methods

The synthesis of 3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 3-(trifluoromethyl)phenol with appropriate reagents to form the phenoxy intermediate. This intermediate is then subjected to further reactions to introduce the oxadiazole ring and the amine group.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions often include controlled temperatures, specific catalysts, and purification steps to isolate the desired product .

Chemical Reactions Analysis

3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and the oxadiazole ring can participate in substitution reactions, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted phenoxy derivatives and oxadiazole-containing molecules. Compared to these compounds, 3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Examples of similar compounds are:

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)17-5-8-15-9(14)18-16-8/h1-4H,5H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOUXLILGZEOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=NOC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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